3-(4-Ethylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
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Overview
Description
3-(4-Ethylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is followed by cyclization to form the quinazolinone core. Common catalysts used in this process include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
- 3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
- 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 3-(4-Ethylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one may exhibit unique biological activities and chemical reactivity due to the presence of the ethyl group on the phenyl ring. This structural variation can influence its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4g/mol |
IUPAC Name |
3-(4-ethylphenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O2/c1-3-16-8-12-18(13-9-16)25-22(17-10-14-19(27-2)15-11-17)24-21-7-5-4-6-20(21)23(25)26/h4-15,22,24H,3H2,1-2H3 |
InChI Key |
VBFUKXSHRMOKHM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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